5-(3-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
The compound 5-(3-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione belongs to the pyrrolo-isoxazole-dione family, characterized by a bicyclic framework integrating isoxazole and pyrrolidine moieties. This structure is stabilized by hydrogen bonding and π-π stacking interactions due to its aromatic substituents. The meta-chlorophenyl group at position 5, para-dimethylaminophenyl at position 3, and phenyl at position 2 contribute to its electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., solvatochromic dyes) .
Properties
IUPAC Name |
5-(3-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3/c1-27(2)18-13-11-16(12-14-18)22-21-23(32-29(22)19-8-4-3-5-9-19)25(31)28(24(21)30)20-10-6-7-17(26)15-20/h3-15,21-23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHDMZWCNVWVKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)ON2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Aromatic Substitution: Introduction of the 3-chlorophenyl and 4-(dimethylamino)phenyl groups can be done via electrophilic aromatic substitution reactions.
Cyclization: The final step involves cyclization to form the pyrrolo[3,4-d]isoxazole core, often facilitated by a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the isoxazole ring, potentially leading to ring opening.
Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could lead to amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators, given the presence of multiple aromatic and heterocyclic moieties.
Medicine
The compound could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities, due to its structural similarity to known bioactive molecules.
Industry
In materials science, this compound might be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-(3-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
a) Substituent Position Effects
- Chlorophenyl Isomerism: The meta-chlorophenyl group in the target compound (position 5) balances electronic withdrawal and steric effects, whereas the ortho-chlorophenyl isomer (position 5 in ) may hinder molecular packing due to steric clashes.
b) Functional Group Modifications
- Dimethylamino vs. Methoxy Groups: The dimethylamino group (target compound and ) contributes to basicity and solubility in polar solvents. In contrast, the methoxyphenyl group in increases hydrophobicity and may extend half-life in vivo.
- Trifluoromethyl Pyridinyl Moiety ():
- This group introduces strong electron-withdrawing effects and metabolic resistance, making the compound suitable for pesticidal or long-acting therapeutic applications.
c) Steric and Electronic Implications
- Methyl Substituents :
- Hybridization Effects :
- The bicyclic core in all analogs allows for tunable π-electron density, critical for applications like fluorescence or charge-transfer materials .
Biological Activity
5-(3-Chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H22ClN3O2
- Molecular Weight : 447.925 g/mol
- CAS Number : 308101-49-7
The biological activity of this compound is primarily attributed to its structural components, particularly the isoxazole and pyrrole moieties. These structures are known for their ability to interact with various biological targets, including enzymes and receptors.
Antimicrobial Activity
Research has demonstrated that isoxazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 5-(3-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole have been tested against various bacterial strains:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate activity |
| Escherichia coli | Mild activity |
| Pseudomonas aeruginosa | Mild activity |
| Bacillus subtilis | Moderate activity |
Studies indicated that the presence of halogen groups (like chlorine) and dimethylamino substituents enhances the antibacterial efficacy of these compounds .
Anticancer Properties
Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. For example, certain isoxazole derivatives have shown effectiveness against breast cancer and leukemia cell lines by modulating pathways related to cell survival and apoptosis .
Case Studies
-
Isoxazole Derivatives in Cancer Treatment :
A study conducted by Kumar et al. synthesized various isoxazole derivatives and evaluated their cytotoxicity against different cancer cell lines. The results indicated that compounds with a similar structure to 5-(3-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) cells . -
Antimicrobial Efficacy :
In another study, a series of isoxazole derivatives were tested for their antimicrobial activities against both gram-positive and gram-negative bacteria. The results showed that compounds with chlorophenyl and dimethylamino substituents had enhanced activity compared to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
